3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one is a chemical compound with the molecular formula C17H10N2O . It has a molecular weight of 258.27 g/mol . The IUPAC name for this compound is 3-phenylindeno[1,2-c]pyridazin-5-one .
Synthesis Analysis
The synthesis of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one and its enzyme inhibitor properties have been described in the context of reversible type B monoamine oxidase inhibitors . The reaction of ninhydrin with acetaldehyde and ketones followed by the addition of hydrazine hydrate gives the corresponding 3-substituted 5H-indeno[1,2-c]pyridazin-5-ones .Molecular Structure Analysis
The crystal structures of 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one are stabilized by weak C-H…O hydrogen bonds . The packing is dominated by pi-pi stacking interactions between the heterocyclic central moieties of centrosymmetrically related molecules .Chemical Reactions Analysis
The 3-phenyl group of the known indeno[1,2-c]pyridazin-5-one MAO-B inhibitors can be replaced with a flexible phenoxymethyl group to enhance the inhibitory potency . The importance of the aza-heterocyclic scaffold in affecting the MAO isoform selectivity has been highlighted .Physical And Chemical Properties Analysis
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one has a molecular weight of 258.27 g/mol . It has a topological polar surface area of 42.8 Ų and a heavy atom count of 20 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Monoamine Oxidase Inhibition
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one derivatives have been studied for their potential as monoamine oxidase inhibitors. These compounds show promising activity against monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter regulation in the brain. Particularly, derivatives with lipophilic groups at specific positions exhibited higher activity and selectivity against MAO-B. Such properties suggest their potential use in treating neurological disorders (Reniers et al., 2011).
Potential Antiplatelet Agents
Some 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one derivatives have shown activity as antiplatelet agents. The variation in the substituents at certain positions of the molecule influences both the degree of antiplatelet activity and the mechanism of action. This suggests potential applications in the development of new therapeutic agents for cardiovascular diseases (Sotelo et al., 2002).
Antiproliferative and Antimetastatic Activities
These derivatives have also been studied for their antiproliferative and antimetastatic activities, particularly against human prostate cancer cell lines. Specific compounds within this group significantly inhibited cell proliferation and metastatic potential, indicating their potential as anticancer agents (Charris et al., 2021).
Antimicrobial Activity
Some studies have explored the antimicrobial activities of these compounds. Novel thieno[2,3-c]pyridazines, which are structurally related to 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one, demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibacterial therapies (Al-Kamali et al., 2014).
Solvent Interaction and Fluorescence Studies
Research on pyridazin-3(2H)-one derivatives, closely related to 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one, has provided insights into their interactions with various solvents. These studies are crucial for understanding the physical and chemical properties of these compounds, including fluorescence behavior and dipole moments, which are important for their potential applications in materials science and photophysics (Desai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-phenylindeno[1,2-c]pyridazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUBUYLVCUFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327521 | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
CAS RN |
77152-22-8 | |
Record name | 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077152228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN69YUV5AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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